molecular formula C11H12N4O2 B252334 N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

Numéro de catalogue B252334
Poids moléculaire: 232.24 g/mol
Clé InChI: BTYPOPQKQUZBHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, also known as EAI045, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with the development of various types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide binds to the inactive conformation of EGFR and stabilizes it in this state, preventing its activation and downstream signaling. This mechanism is different from that of first-generation EGFR inhibitors, which compete with ATP for binding to the active conformation of EGFR. N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been shown to selectively target EGFR mutants, such as L858R and exon 19 deletions, while sparing wild-type EGFR and other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been found to inhibit the proliferation and survival of cancer cells with EGFR mutations, both in vitro and in vivo. It also induces apoptosis and cell cycle arrest in these cells. In addition, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce the activation of downstream signaling pathways, such as AKT and ERK, in EGFR-mutant cancer cells. However, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has no significant effect on the growth of cancer cells with wild-type EGFR or other receptor tyrosine kinases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is its high selectivity for EGFR mutants, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has some limitations for lab experiments. It is relatively insoluble in water, which may affect its bioavailability and solubility in cell culture media. In addition, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has not been tested in clinical trials yet, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several potential future directions for the development of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide. One direction is to investigate its efficacy in combination with other targeted therapies, such as MEK inhibitors, in the treatment of EGFR-mutant cancers. Another direction is to explore its potential in the treatment of other types of cancer with EGFR mutations, such as colorectal cancer and pancreatic cancer. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is also an area of active research.

Méthodes De Synthèse

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with ethylenediamine, followed by reduction, cyclization, and amidation. The final product is obtained as a yellow solid with a purity of over 95%.

Applications De Recherche Scientifique

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM). It has been shown to effectively inhibit the growth of EGFR-mutant cancer cells both in vitro and in vivo. N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has also been found to overcome resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, which are commonly used in the treatment of NSCLC. Furthermore, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has demonstrated synergistic effects with other targeted therapies, such as MEK inhibitors, in suppressing the growth of cancer cells.

Propriétés

Formule moléculaire

C11H12N4O2

Poids moléculaire

232.24 g/mol

Nom IUPAC

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16)

Clé InChI

BTYPOPQKQUZBHM-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

SMILES canonique

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.